REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.B(OC)(OC)[O:25]C.C(O)(=O)C.OO>C1COCC1>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[C:19]([OH:25])[CH:18]=1
|
Name
|
|
Quantity
|
5.6 mL
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Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.95 mL
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
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Name
|
|
Quantity
|
4.86 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
4.86 mL
|
Type
|
reactant
|
Smiles
|
OO
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Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −20° C. for 10 min before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −78° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at rt for 2.0 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After it was cooled back to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of MnO2 (40 mg)
|
Type
|
STIRRING
|
Details
|
After stirring at rt for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the cloudy solution was filtered through a pad of wet Celite®
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed with aquous NaHSO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |